molecular formula C21H30O2Si B13575525 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol

4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol

Cat. No.: B13575525
M. Wt: 342.5 g/mol
InChI Key: NGFNRUSUXJKWMO-UHFFFAOYSA-N
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Description

4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is a chemical compound with the molecular formula C21H30O2Si. It is commonly used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol typically involves the reaction of 2-methylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is widely used in scientific research, including:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: In the synthesis of biologically active molecules.

    Medicine: In the development of pharmaceuticals and drug delivery systems.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This selective protection and deprotection mechanism is crucial in complex organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex organic synthesis, where selective protection and deprotection are essential .

Properties

Molecular Formula

C21H30O2Si

Molecular Weight

342.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-1-ol

InChI

InChI=1S/C21H30O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,22H,15-17H2,1-4H3

InChI Key

NGFNRUSUXJKWMO-UHFFFAOYSA-N

Canonical SMILES

CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO

Origin of Product

United States

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